

# Comparative In Vitro Analysis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate Derivatives

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## Compound of Interest

**Compound Name:** Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

**Cat. No.:** B582017

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A detailed guide for researchers and drug development professionals on the biological activities and experimental evaluation of novel thiazole-based compounds.

Derivatives of the thiazole scaffold, particularly those related to **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate**, have emerged as a promising class of compounds with a wide spectrum of biological activities. Extensive in vitro testing has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the performance of various thiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the fields of medicinal chemistry and drug development.

## Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable study synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their anticancer activity. Among the synthesized compounds, derivative 4c demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC<sub>50</sub> values of  $2.57 \pm 0.16 \mu\text{M}$  and  $7.26 \pm 0.44 \mu\text{M}$ , respectively.<sup>[1]</sup> This activity was found to be more potent than the standard drug Staurosporine. <sup>[1]</sup> Further investigation revealed that compound 4c inhibits Vascular Endothelial Growth Factor

Receptor-2 (VEGFR-2) with an IC<sub>50</sub> of 0.15  $\mu$ M.[1] The compound was also shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells.[1]

Another study focused on novel thiazole-2-imine derivatives and their effect on the SaOS-2 human osteosarcoma cell line. The synthesized compounds exhibited anticancer activity with IC<sub>50</sub> values ranging from 0.190 to 0.273  $\mu$ g/mL.[2]

Furthermore, a series of 2-amino-4-phenylthiazole derivatives were designed and evaluated for their antiproliferative activity against A549, HeLa, HT29, and Karpas299 human cancer cell lines.[3] Compound 5b from this series showed outstanding growth inhibitory effects, particularly against the HT29 cell line with an IC<sub>50</sub> value of 2.01  $\mu$ M.[3]

## Comparative Anticancer Activity Data

Compound/ Derivative	Cancer Cell Line	IC <sub>50</sub> Value	Standard Drug	Standard Drug IC <sub>50</sub>	Reference
Compound 4c	MCF-7	2.57 $\pm$ 0.16 $\mu$ M	Staurosporin e	6.77 $\pm$ 0.41 $\mu$ M	[1]
Compound 4c	HepG2	7.26 $\pm$ 0.44 $\mu$ M	Staurosporin e	8.4 $\pm$ 0.51 $\mu$ M	[1]
Compound 4i	SaOS-2	0.190 $\pm$ 0.045 $\mu$ g/mL	-	-	[2]
Compound 5b	HT29	2.01 $\mu$ M	Crizotinib	1.10 $\mu$ M	[3]
Compound 13	RPMI-8226	GI <sub>50</sub> = 0.08 $\mu$ M	Melphalan	More active	[4]

## Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacterial and fungal pathogens.

A study on novel azo-thiazole derivatives containing a thiazole moiety revealed notable antibacterial potency.[5] Compounds 3a and 3c showed a Minimum Inhibitory Concentration

(MIC) of 10 µg/mL against *Staphylococcus aureus*, which was more potent than the reference antibiotic Azithromycin (MIC = 40 µg/mL).[\[5\]](#)

In another investigation, novel aminothiazole derivatives were screened for their antibacterial activity against *Escherichia coli* (Gram-negative) and *Bacillus subtilis* (Gram-positive).[\[6\]](#) Compounds bearing 4-cyanophenyl (6d), 4-fluorophenyl (6b), and other substituents showed high antibacterial activity against both strains.[\[6\]](#)

Furthermore, a series of 2-amino thiazole derivatives were synthesized and tested for their antibacterial and antifungal activity.[\[7\]](#) The study reported that some of the synthesized compounds exhibited good activity against *Bacillus subtilis*, *E. coli*, *Candida albicans*, and *Aspergillus niger* at concentrations of 50 and 100 µg/mL.[\[7\]](#)

## Comparative Antimicrobial Activity Data

Compound/ Derivative	Microorganism	MIC Value	Standard Drug	Standard Drug MIC	Reference
Compound 3a & 3c	<i>Staphylococcus aureus</i>	10 µg/mL	Azithromycin	40 µg/mL	<a href="#">[5]</a>
Various derivatives	<i>Bacillus subtilis</i> , <i>E. coli</i> , <i>C. albicans</i> , <i>A. niger</i>	-	-	-	<a href="#">[7]</a>

## Enzyme Inhibition

The biological activity of thiazole derivatives is often linked to their ability to inhibit specific enzymes. For instance, some derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes.

A study focused on thiazole-methylsulfonyl derivatives investigated their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[\[8\]](#) The IC<sub>50</sub> values for hCA I inhibition ranged from 39.38 to 198.04 µM, and for hCA II, the range was 39.16 to 86.64 µM, compared to the standard inhibitor Acetazolamide (AAZ) with IC<sub>50</sub> values of 18.11 µM (hCA I) and 20.65 µM (hCA II).[\[8\]](#)

As mentioned earlier, in the context of anticancer activity, compound 4c was found to be an effective inhibitor of VEGFR-2 with an IC<sub>50</sub> of 0.15 μM, comparable to the standard drug Sorafenib (IC<sub>50</sub> = 0.059 μM).[1]

## Comparative Enzyme Inhibition Data

Compound/ Derivative	Enzyme	IC50 Value	Standard Inhibitor	Standard Inhibitor IC50	Reference
Thiazole- methylsulfony I derivatives	hCA I	39.38–198.04 μM	Acetazolamid e	18.11 μM	[8]
Thiazole- methylsulfony I derivatives	hCA II	39.16–86.64 μM	Acetazolamid e	20.65 μM	[8]
Compound 4c	VEGFR-2	0.15 μM	Sorafenib	0.059 μM	[1]

## Experimental Protocols

### Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized thiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately  $1 \times 10^4$  cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine) and incubated for a specified period (e.g., 48 hours).
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

- Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC<sub>50</sub> Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC<sub>50</sub>) is calculated from the dose-response curve.

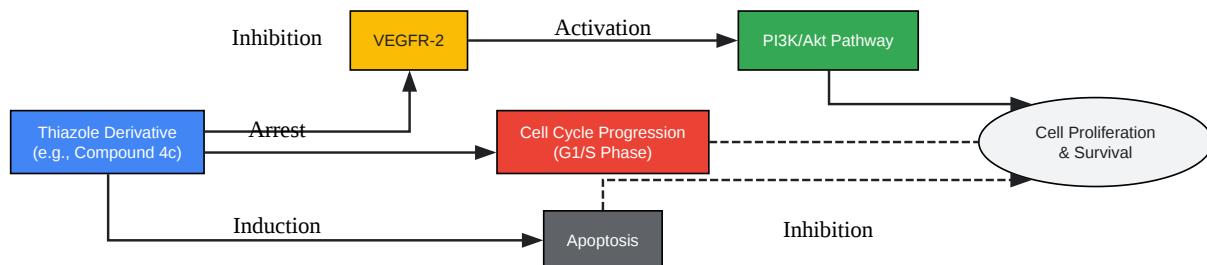
## Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)

The antibacterial and antifungal activities of the thiazole derivatives can be evaluated using the agar well-diffusion method.

- Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.
- Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
- Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
- Compound Application: A defined volume of the test compound solution at different concentrations is added to the wells. A standard antibiotic/antifungal agent is used as a positive control.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
- Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

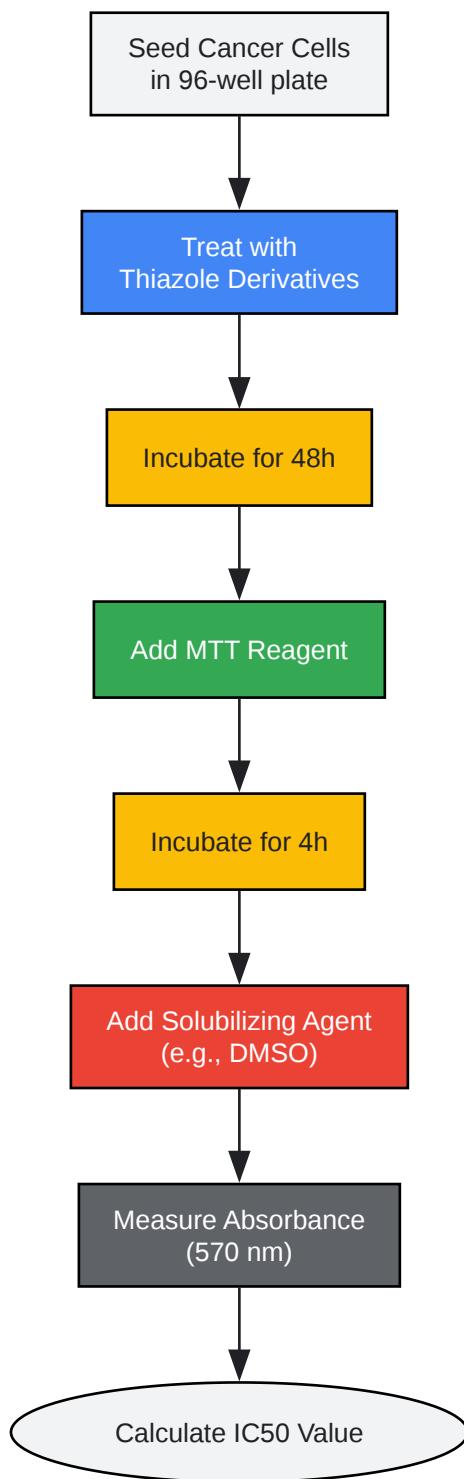
## Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

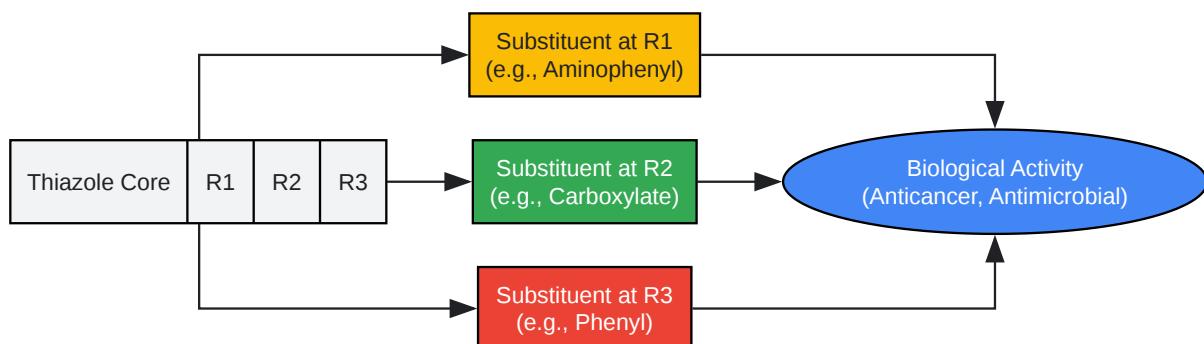


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Caption: Anticancer mechanism of a thiazole derivative.

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Caption: Workflow of the MTT cytotoxicity assay.



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Caption: Structure-Activity Relationship (SAR) concept.

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